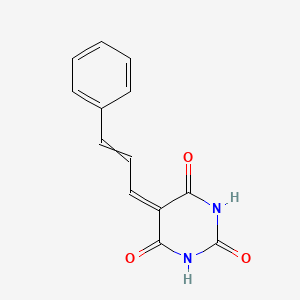

5-Cinnamylidene-1,3-diazinane-2,4,6-trione

Description

5-Cinnamylidene-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a cinnamylidene substituent at the 5-position of the 1,3-diazinane-2,4,6-trione core. Barbiturates, such as phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) and methohexital (5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione), are historically significant for their sedative and anticonvulsant properties .

Structure

3D Structure

Properties

CAS No. |

23450-49-9 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H10N2O3/c16-11-10(12(17)15-13(18)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17,18)/b7-4+ |

InChI Key |

CRQHPZFBGAKYRX-QPJJXVBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cinnamylidene-1,3-diazinane-2,4,6-trione typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing barbituric acid with cinnamaldehyde in the presence of a catalytic amount of acetic acid . The reaction conditions usually involve refluxing the mixture in ethanol to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cinnamylidene-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding reduced forms.

Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Cinnamylidene-1,3-diazinane-2,4,6-trione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antitumor properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Cinnamylidene-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition or activation, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations :

- Planarity : Compounds with aromatic or conjugated substituents (e.g., cinnamylidene, dimethoxybenzylidene) exhibit near-planar structures, facilitating crystallization and intermolecular interactions .

- Electronic Effects : Electron-donating groups (e.g., methoxy in dimethoxybenzylidene derivatives) enhance solubility and stability .

Stability and Degradation Pathways

Biological Activity

5-Cinnamylidene-1,3-diazinane-2,4,6-trione is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Cinnamylidene-1,3-diazinane-2,4,6-trione features a diazinane ring structure with a cinnamylidene substituent. The molecular formula is and it has a molecular weight of approximately 218.21 g/mol. Its structural characteristics contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 5-Cinnamylidene-1,3-diazinane-2,4,6-trione |

| CAS Number | 23450-49-9 |

Antioxidant Properties

Research indicates that compounds similar to 5-Cinnamylidene-1,3-diazinane-2,4,6-trione exhibit antioxidant activities. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cardiovascular disorders and cancer. A study highlighted that certain derivatives showed significant cardioprotective effects by mediating oxidative stress through the upregulation of Nrf2, a key transcription factor in antioxidant defense mechanisms .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it can inhibit the activation of the NLRP3 inflammasome and reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18. This dual action—reducing inflammation while enhancing antioxidant defenses—positions it as a potential therapeutic agent for conditions like myocardial ischemia/reperfusion injury .

Antimicrobial Activity

Emerging studies suggest that derivatives of 5-Cinnamylidene-1,3-diazinane-2,4,6-trione may possess antimicrobial properties. Research on related compounds has shown effectiveness against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. This suggests potential applications in combating antibiotic-resistant infections .

Cardioprotective Effects in Myocardial Ischemia

One notable study focused on a cinnamamide derivative related to 5-Cinnamylidene-1,3-diazinane-2,4,6-trione. In this study, the compound was tested in a rat model of myocardial ischemia/reperfusion injury. Results indicated that pre-treatment with the compound significantly reduced cardiac infarct size and improved cardiac enzyme levels compared to controls. The mechanism was linked to its ability to inhibit NLRP3 inflammasome activation and enhance antioxidant protein expression .

Antimicrobial Testing

In another investigation involving triazine derivatives that share structural similarities with 5-Cinnamylidene-1,3-diazinane-2,4,6-trione, researchers synthesized peptide dendrimers demonstrating remarkable antimicrobial activity. These findings suggest that modifications to the diazinane structure could enhance antibacterial efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.